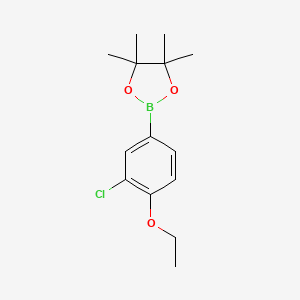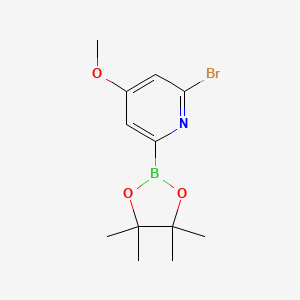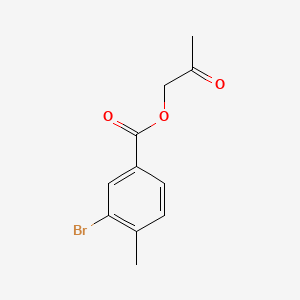
2-(Benzylamino)isonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)isonicotinaldehyde is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamino group attached to an isonicotinaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)isonicotinaldehyde typically involves the condensation of isonicotinaldehyde with benzylamine. One common method is the reductive alkylation of 2-aminopyridine in the presence of benzaldehyde and formic acid . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Reduced amines or alcohols
Substitution: Substituted benzylamines
Applications De Recherche Scientifique
2-(Benzylamino)isonicotinaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of β-amyloid plaques, respectively . This dual inhibition helps in reducing the symptoms and progression of the disease.
Comparaison Avec Des Composés Similaires
2-(Benzylamino)isonicotinaldehyde can be compared with other similar compounds, such as:
2-(Benzylamino)-2-hydroxyalkylisoindoline-1,3-diones: These compounds also exhibit multifunctional activities and are studied for their potential in treating Alzheimer’s disease.
Benzylamines: General class of compounds with similar structural features but varying functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of the benzylamino and isonicotinaldehyde moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-(benzylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c16-10-12-6-7-14-13(8-12)15-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,14,15) |
Clé InChI |
WNGCMSNLDZPSAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)












